molecular formula C18H13FN4OS2 B2372784 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1210755-57-9

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2372784
CAS No.: 1210755-57-9
M. Wt: 384.45
InChI Key: GQDBGDIZMIQORN-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that a thiazole derivative can undergo depend on its specific structure .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Although not directly naming the compound , the study highlights the relevance of thiazole and thiadiazole compounds in developing antimicrobial agents, suggesting a broader context where such compounds, including N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, could play a role (Başoğlu et al., 2013).

Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors

A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues designed as novel Mycobacterium tuberculosis GyrB inhibitors, showcases the potential of thiazole derivatives in addressing tuberculosis. While the specific compound is not mentioned, this research underscores the utility of thiazole frameworks in designing enzyme inhibitors, hinting at possible applications for this compound in similar contexts (Jeankumar et al., 2013).

Anticancer Evaluation of Thiadiazole Derivatives

Research into the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides by Ravinaik et al. (2021) demonstrates the anticancer potential of thiadiazole derivatives. This study, while not directly related, aligns with the interest in exploring this compound for similar applications, given its structural relevance (Ravinaik et al., 2021).

Novel Fluorescent N,O-Chelated Fluorine-Boron Benzamide Complexes

A study on the synthesis and fluorescence characteristics of novel N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles by Zhang et al. (2017) highlights the photophysical properties of thiadiazole derivatives. This suggests potential research applications for this compound in the development of fluorescent materials or probes (Zhang et al., 2017).

Synthesis and Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives

Mert et al. (2014) explored the synthesis and antiproliferative activities of pyrazole-sulfonamide derivatives, providing insights into the potential of sulfonamide and thiadiazole compounds in cancer treatment. While the focus is not directly on this compound, the study contributes to understanding the broader implications of similar compounds in medicinal chemistry (Mert et al., 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards of a thiazole derivative depend on its specific structure. Some thiazole derivatives have been found to exhibit cytotoxic effects .

Future Directions

Thiazole derivatives are a promising area of research in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives and investigating their biological activities and mechanisms of action .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS2/c19-13-4-1-11(2-5-13)18-21-14(10-25-18)7-8-20-17(24)12-3-6-15-16(9-12)23-26-22-15/h1-6,9-10H,7-8H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDBGDIZMIQORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC4=NSN=C4C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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